molecular formula C6H5F3N2O B8703384 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde

3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B8703384
M. Wt: 178.11 g/mol
InChI Key: GTHDMXJJZDXWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C6H5F3N2O and its molecular weight is 178.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H5F3N2O

Molecular Weight

178.11 g/mol

IUPAC Name

3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carbaldehyde

InChI

InChI=1S/C6H5F3N2O/c1-11-6(9)3(2-12)4(10-11)5(7)8/h2,5H,1H3

InChI Key

GTHDMXJJZDXWQO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)F)C=O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 96.3 g (1660 mmol) of spray-dried potassium fluoride, was added a solution of 129.2 g (664 mmol) of 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde in 1000 ml of dimethylformamide. The resulting reaction mixture was stirred at 150° C. for 3 hours. The reaction mixture was cooled to room temperature and to it was added 4 L of water. The aqueous phase was extracted with ethyl acetate. The combined organic phase were washed with brine, dried over sodium sulphate and evaporated under vacuum to give the expected product.
Quantity
96.3 g
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reactant
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129.2 g
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reactant
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1000 mL
Type
solvent
Reaction Step One
Name
Quantity
4 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under argon 19.4 g (100 mmol) of 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde (II-1) were initially charged in dimethylformamide. This was followed by the addition of 8.6 g (150 mmol) of potassium fluoride (KF water content 0.05%), heating to 150° C. and subsequent stirring at that temperature for 8 hours. This was followed by dilution of the mixture with ethyl acetate, filtration and distillative removal of the solvent in vacuo at 0.5 mbar and 70° C. to obtain 16 g (90% of theory) of 5-fluoro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde having a purity of 99% (melting point 68° C.).
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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8.6 g
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reactant
Reaction Step Two

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